8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride involves several steps. Typically, the synthetic route includes the nitration of 3,4-dihydro-2H-1,5-benzodioxepine followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the nitro group.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while substitution reactions can produce sulfonamides or sulfonate esters .
Scientific Research Applications
8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride include:
7-nitro-3,4-dihydro-2H-1,5-benzodioxepine: This compound shares a similar core structure but differs in the position of the nitro group.
8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in research .
Properties
IUPAC Name |
8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO6S/c10-18(14,15)9-5-8-7(4-6(9)11(12)13)16-2-1-3-17-8/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDCWJOKVBILGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)[N+](=O)[O-])S(=O)(=O)Cl)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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